
Amantadine Sulfate
Overview
Description
Amantadine sulfate is a synthetic antiviral and antiparkinsonian agentInitially developed in the 1960s, it was first used for the treatment of influenza A and later found to have beneficial effects in managing symptoms of Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amantadine sulfate can be synthesized using amantadine hydrochloride as a starting material. The process involves dissolving amantadine hydrochloride in water or a mixed solvent of water and a polar organic solvent. A sulfate solution is then added dropwise with stirring to precipitate this compound. The precipitate is filtered and dried to obtain the final product .
Industrial Production Methods: The industrial production of this compound follows a similar method, emphasizing simplicity, high yield, low cost, and minimal environmental impact. The process avoids the use of organic solvents, making it environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Amantadine sulfate undergoes various chemical reactions, including ion-pairing, oxidation, and substitution reactions.
Common Reagents and Conditions:
Oxidation and Substitution: The compound can also participate in oxidation and substitution reactions, although detailed conditions and reagents for these reactions are less commonly documented.
Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used. For example, ion-pairing with methyl orange results in a complex that can be extracted and analyzed spectrophotometrically .
Scientific Research Applications
Antiviral Applications
Amantadine sulfate was originally developed as an antiviral agent, primarily for the prophylaxis and treatment of influenza A. Its mechanism involves inhibiting viral replication by interfering with the M2 protein of the virus, which is essential for its uncoating process . Although its use has diminished due to resistance issues, it remains relevant in specific cases, such as treating patients with compromised immune systems or those who are resistant to other antiviral medications .
Parkinson's Disease and Drug-Induced Dyskinesia
This compound is widely recognized for its efficacy in managing symptoms of Parkinson's disease (PD) and drug-induced dyskinesia. It acts as an NMDA receptor antagonist and enhances dopaminergic neurotransmission, which helps alleviate motor symptoms associated with PD . Clinical studies have shown that it can reduce L-DOPA-induced dyskinesia in patients, making it a valuable adjunct therapy .
Case Study:
A case report highlighted a 71-year-old patient with Parkinson's disease who experienced severe delirium after withdrawal from amantadine. The reintroduction of intravenous this compound led to significant recovery in consciousness and orientation, demonstrating its critical role in managing withdrawal symptoms and maintaining motor function .
Traumatic Brain Injury (TBI)
This compound has been investigated for its potential benefits in patients with traumatic brain injury. Studies indicate that it may improve neurorecovery by enhancing cognitive function and reducing recovery time . A prospective study observed that administering 1,000 mg/day of this compound significantly improved outcomes on the Glasgow Coma Scale (GCS) and the JFK Coma Recovery Scale (JFK-CRS) among ICU patients with severe brain injuries .
Table 1: Summary of Studies on this compound in TBI
Study Type | Dosage | Duration | Outcome Measures | Results |
---|---|---|---|---|
Prospective Controlled Study | 1,000 mg/day | 10 days | GCS, JFK-CRS | Significant improvement in scores observed |
Case Series | Variable | Variable | Neurocognitive recovery | Positive trends noted in cognitive function |
Neuroprotection and Cognitive Enhancement
Emerging research suggests that this compound may have neuroprotective properties beyond its established uses. It has been shown to modulate neurotransmitter systems involved in cognitive function, potentially benefiting conditions such as multiple sclerosis (MS), depression, and fatigue syndromes .
Treatment of Other Conditions
Further investigations into this compound's applications include studies on its effects on conditions such as autism spectrum disorders, obesity, schizophrenia, and even cancer . The drug's ability to influence multiple neurotransmitter pathways makes it a candidate for various psychiatric and neurological disorders.
Mechanism of Action
The mechanism of action of amantadine sulfate involves multiple pathways:
Antiparkinsonian Effects: It increases the release of dopamine from nerve endings and stimulates the norepinephrine response.
Antiviral Effects: this compound inhibits the M2 proton channel of the influenza A virus, preventing the release of viral genetic material into the host cell cytoplasm.
Comparison with Similar Compounds
Amantadine sulfate is compared with other adamantane derivatives such as memantine and rimantadine:
Rimantadine: Similar to amantadine, rimantadine is used for influenza A treatment but has a different pharmacokinetic profile.
This compound’s unique combination of antiviral and antiparkinsonian properties distinguishes it from these related compounds, making it a versatile agent in both clinical and research settings .
Biological Activity
Amantadine sulfate is a well-studied compound with multiple biological activities, primarily recognized for its antiviral properties and its role in treating Parkinson's disease. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
This compound exhibits various mechanisms that contribute to its biological activity:
- Antiviral Activity : It primarily acts against influenza A viruses by inhibiting the M2 proton channel, which is crucial for viral uncoating. By preventing protons from entering the virion, amantadine disrupts the release of viral RNA into host cells .
- Dopaminergic Activity : In the context of Parkinson's disease, amantadine enhances dopaminergic activity by increasing the release of dopamine and inhibiting its reuptake. It also stimulates aromatic L-amino acid decarboxylase (AADC), an enzyme involved in dopamine synthesis .
- NMDA Receptor Antagonism : Amantadine has been shown to antagonize NMDA receptors, which may contribute to its neuroprotective effects in conditions like traumatic brain injury .
Therapeutic Applications
This compound is used in various clinical settings:
- Influenza Treatment : Approved for the treatment and prophylaxis of influenza A.
- Parkinson's Disease : Used to manage symptoms and reduce dyskinesia associated with long-term dopaminergic therapy.
- Traumatic Brain Injury : Emerging evidence suggests benefits in cognitive recovery and motor function improvement .
Case Studies
- Parkinson's Disease Management :
- Traumatic Brain Injury :
Data Tables
Mechanism of Action | Description |
---|---|
Antiviral | Inhibits M2 proton channel, preventing viral uncoating |
Dopaminergic | Enhances dopamine release and inhibits reuptake |
NMDA Receptor Antagonism | Reduces excitotoxicity by blocking NMDA receptor activity |
Clinical Application | Evidence |
---|---|
Influenza | Effective in reducing symptoms and duration of illness |
Parkinson's Disease | Significant improvement in motor function and reduction in dyskinesia |
Traumatic Brain Injury | Positive effects on cognitive recovery and fatigue reduction |
Properties
IUPAC Name |
adamantan-1-amine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H17N.H2O4S/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h2*7-9H,1-6,11H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWTWSQFJLXGGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953416 | |
Record name | Sulfuric acid--adamantan-1-amine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31377-23-8 | |
Record name | Amantadine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031377238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--adamantan-1-amine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMANTADINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9921T5P019 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does amantadine sulfate exert its antiparkinsonian effects?
A1: this compound primarily acts by increasing dopamine levels in the brain. [] It achieves this through two main mechanisms: stimulating the release of dopamine from nerve terminals and inhibiting the reuptake of dopamine, allowing it to remain active for longer periods. []
Q2: Does this compound interact with NMDA receptors?
A2: Yes, research suggests that this compound exhibits some anticholinergic effects by inhibiting N-methyl-D-aspartate (NMDA) receptors. [, ] This inhibition reduces NMDA receptor-mediated stimulation of acetylcholine, potentially contributing to its antihyperalgesic effects. []
Q3: What is the role of this compound in treating traumatic brain injury (TBI)?
A3: While the exact mechanisms are still under investigation, studies suggest that this compound might offer neuroprotection in TBI by mitigating glutamate excitotoxicity. [] By potentially reducing excessive glutamate activity, this compound may help protect neurons from damage after TBI.
Q4: How does this compound affect consciousness recovery after TBI?
A4: Research indicates that this compound treatment might be associated with faster recovery of consciousness in TBI patients. [, , , ] One study observed a higher chance of regaining consciousness (measured by the Glasgow Coma Scale) in patients treated with this compound compared to those who received only standard care. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula (C10H17N)2•H2SO4 and a molecular weight of 388.5 g/mol. []
Q6: Are there any specific concerns regarding the material compatibility of this compound?
A6: While the provided research does not extensively detail material compatibility, it highlights the successful formulation of this compound for intravenous infusion, indicating compatibility with standard intravenous solutions. [, , ] Further research might be needed to fully evaluate its compatibility with a wider range of materials.
Q7: How does the pharmacokinetic profile of this compound differ between its hydrochloride and sulfate forms?
A7: this compound is reported to have more stable pharmacokinetic parameters compared to amantadine hydrochloride. [] This suggests more predictable absorption, distribution, metabolism, and excretion, potentially leading to more consistent therapeutic effects.
Q8: Does this compound influence color vision in Parkinson's disease patients?
A8: One study found that this compound treatment did not significantly impact color vision in Parkinson's disease patients, as measured by the Farnsworth-Munsell 100-Hue test. [] This suggests that this compound's effects on dopaminergic pathways in the visual system might differ from its impact on the basal ganglia, which are primarily involved in motor control.
Q9: Are there any known toxicological concerns associated with this compound?
A9: this compound, like many medications, can have side effects. While the provided research focuses primarily on its therapeutic potential, some studies mention potential adverse effects, including corneal oedema and potential for drug interactions. [, ]
Q10: Have any specific drug delivery strategies been investigated for this compound?
A10: The research primarily focuses on intravenous and oral administration of this compound. [, , ] Further research is needed to explore targeted drug delivery approaches that could potentially enhance its efficacy and minimize off-target effects.
Q11: What analytical methods are commonly employed to characterize and quantify this compound?
A11: Capillary gas chromatography, often coupled with mass spectrometry, is a widely used technique for determining this compound concentration in various matrices, including pharmaceutical formulations. [] This method provides high sensitivity and selectivity for accurate quantification.
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